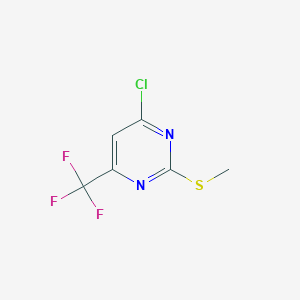

4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64344. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2S/c1-13-5-11-3(6(8,9)10)2-4(7)12-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOORQLLDZBAQIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289799 | |

| Record name | 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16097-63-5 | |

| Record name | 16097-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, a key intermediate in the development of pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl group and a methylsulfanyl moiety onto the pyrimidine scaffold imparts unique physicochemical properties that are highly sought after in modern drug discovery. This document details the underlying chemical principles, a robust synthetic protocol, and the analytical characterization of this important molecule, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of Trifluoromethylated Pyrimidines

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with other functional groups, such as the methylsulfanyl (-SCH3) group, the resulting pyrimidine scaffold offers a versatile platform for the synthesis of novel bioactive compounds. This compound serves as a crucial building block, enabling further molecular elaboration through nucleophilic substitution of the reactive chlorine atom.

Strategic Approach to Synthesis: Leveraging Regioselectivity

The synthesis of this compound is strategically designed around the principle of regioselective nucleophilic aromatic substitution (SNAr). The starting material, 2,4-dichloro-6-(trifluoromethyl)pyrimidine, possesses two chlorine atoms at positions 2 and 4 of the pyrimidine ring, which are susceptible to displacement by nucleophiles.

The Causality Behind Experimental Choices

The key to a successful synthesis lies in the selective substitution of only one of these chlorine atoms. The pyrimidine ring is an electron-deficient heterocycle, and the presence of the strongly electron-withdrawing trifluoromethyl group at the C6 position further deactivates the ring towards electrophilic attack while activating it for nucleophilic substitution.

Quantum mechanical studies and empirical evidence have demonstrated that in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the SNAr reaction at C4. The electron-withdrawing trifluoromethyl group at C6 enhances this inherent preference for C4 substitution.

Therefore, by carefully controlling the reaction conditions and stoichiometry, it is possible to achieve a highly regioselective displacement of the C4 chlorine atom with a methylsulfanyl group, leaving the C2 chlorine atom intact for subsequent functionalization.

Synthetic Pathway and Protocol

The most direct and efficient route to this compound involves a one-step nucleophilic aromatic substitution reaction on 2,4-dichloro-6-(trifluoromethyl)pyrimidine.

Diagram of the Synthetic Workflow

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity of the final product.

Materials and Reagents:

-

2,4-dichloro-6-(trifluoromethyl)pyrimidine

-

Sodium thiomethoxide (NaSMe)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Nucleophile Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium thiomethoxide (1.0-1.1 eq) in anhydrous THF to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

| Property | Value |

| Chemical Formula | C₆H₄ClF₃N₂S |

| Molecular Weight | 228.62 g/mol |

| Appearance | Colorless Liquid to White Solid[1] |

| Melting Point | 38-39 °C[1] |

| Boiling Point | 83.5 °C at 9.3 Torr[1] |

| CAS Number | 16097-63-5 |

Spectroscopic Data (Predicted and Reported):

-

¹H NMR: A singlet corresponding to the methyl protons of the methylsulfanyl group is expected around δ 2.6 ppm. A singlet for the proton on the pyrimidine ring is also anticipated.

-

¹³C NMR: Signals for the trifluoromethyl carbon, the carbons of the pyrimidine ring, and the methyl carbon of the methylsulfanyl group are expected in their characteristic regions.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Safety Considerations

-

2,4-dichloro-6-(trifluoromethyl)pyrimidine: This is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Sodium thiomethoxide: This reagent is corrosive and malodorous. Handle with care and avoid inhalation or contact with skin.

-

Solvents: Tetrahydrofuran, hexanes, and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on the principles of regioselective nucleophilic aromatic substitution. The detailed protocol provided in this guide, along with the characterization data, offers a comprehensive resource for researchers and scientists in the field of drug discovery and development. The strategic design of this synthesis ensures high yields of the desired product, which serves as a valuable intermediate for the creation of novel and complex molecular architectures.

References

An In-Depth Technical Guide to 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine (CAS: 16097-63-5)

Introduction: 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine is a highly functionalized heterocyclic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Belonging to the pyrimidine class of compounds, its structure is characterized by a trifluoromethyl group, a chloro substituent, and a methylsulfanyl group, each imparting distinct reactivity and physicochemical properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic nature of the pyrimidine ring, enhancing its susceptibility to nucleophilic attack.[1] This unique combination of functional groups makes it an invaluable intermediate in the development of novel agrochemicals and pharmaceutical agents, particularly in the creation of kinase inhibitors for cancer therapy.[2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for professionals in research and development.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in synthetic chemistry. These properties dictate the choice of reaction conditions, solvents, and analytical methods for characterization and quality control.

Physicochemical Properties

The key physicochemical properties are summarized in the table below. The compound typically presents as a colorless liquid or a low-melting solid, with a melting point around 38-39°C.[3][4] Its calculated LogP suggests moderate lipophilicity, influencing its solubility in organic solvents and its potential pharmacokinetic profile in drug discovery contexts.

| Property | Value | Source(s) |

| CAS Number | 16097-63-5 | [3] |

| Molecular Formula | C₆H₄ClF₃N₂S | [3][5] |

| Molecular Weight | 228.62 g/mol | [3] |

| Appearance | Colorless Liquid or Solid | [3][6] |

| Melting Point | 38-39 °C | [3][4] |

| Boiling Point | 83.5 °C @ 9.3 Torr; 237.8 °C @ 760 mmHg | [3] |

| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [3] |

| Flash Point | 97.6 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [5][7] |

| XLogP3 | 2.9 | [3] |

| InChI Key | GOORQLLDZBAQIW-UHFFFAOYSA-N | [3][5] |

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for confirming the identity and purity of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple. A singlet integrating to three protons should appear for the methyl group of the methylsulfanyl substituent (-SCH₃). A second singlet, integrating to one proton, would correspond to the hydrogen atom at the 5-position of the pyrimidine ring. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework. Distinct signals are expected for the methyl carbon, the trifluoromethyl carbon (likely showing a quartet due to C-F coupling), and the four unique carbons of the pyrimidine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight (228.62). A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-F stretching from the trifluoromethyl group, C=N and C=C stretching from the pyrimidine ring, and C-Cl stretching.

Section 2: Synthesis and Chemical Reactivity

The synthetic utility of this pyrimidine derivative stems from its predictable and selective reactivity at multiple sites.

Synthetic Routes

The synthesis of this compound and related structures often involves cyclocondensation reactions using a trifluoromethyl-containing building block.[8] A common precursor is 2,4-dichloro-6-(trifluoromethyl)pyrimidine, which can undergo selective nucleophilic substitution.

Caption: General synthetic step for the target compound.

This reaction leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 2-position is typically more susceptible to displacement by a soft nucleophile like sodium thiomethoxide (NaSCH₃) under controlled conditions.

Core Reactivity: The SₙAr Mechanism

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr). The pyrimidine ring is electron-deficient, and this character is further amplified by the potent electron-withdrawing trifluoromethyl group at C6. This makes the carbon atom at the 4-position, bonded to the chlorine, highly electrophilic and susceptible to attack by nucleophiles.

Key Reactive Sites:

-

C4-Cl Bond: This is the most reactive site for SₙAr reactions. A wide variety of nucleophiles (amines, alcohols, thiols) can displace the chloride ion. This reaction is the cornerstone of its use as a synthetic intermediate.[9]

-

C2-SMe Group: The methylsulfanyl group can be oxidized to a methylsulfinyl or methylsulfonyl group. A methylsulfonyl group is an excellent leaving group, activating the C2 position for a second nucleophilic substitution, thus allowing for sequential functionalization of the pyrimidine core.[2]

Caption: Key reactivity of the pyrimidine core towards nucleophiles.

Section 3: Applications in Research and Development

The unique structural features of this compound make it a valuable scaffold in both agrochemical and pharmaceutical research.

Agrochemical Applications

Trifluoromethyl-substituted heterocycles are a cornerstone of modern agrochemical design.[8][10] This pyrimidine derivative serves as a key intermediate for synthesizing potent herbicides and fungicides. The trifluoromethyl group often enhances metabolic stability and cellular uptake in target organisms. The ability to easily introduce diversity at the C4 position allows for the fine-tuning of biological activity and selectivity.[1]

Pharmaceutical Scaffolding

In medicinal chemistry, the substituted pyrimidine core is a well-established "privileged scaffold." It is frequently found in the structures of kinase inhibitors, which are a major class of anti-cancer drugs.[2] The C4 position provides a convenient attachment point for various amine-containing fragments that can interact with the hinge region of a kinase active site. The methylsulfanyl group at C2 and the trifluoromethyl group at C6 can be used to modulate solubility, potency, and the overall pharmacokinetic profile of the final drug candidate.

Section 4: Experimental Protocols

The following protocols are representative of common laboratory procedures involving this compound.

Protocol: Nucleophilic Substitution with an Aniline Derivative

This protocol describes a typical SₙAr reaction, a fundamental transformation for this substrate.

Objective: To synthesize an N-aryl-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidin-4-amine.

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate, Brine, Sodium sulfate

Procedure:

-

To a solution of this compound in DMF, add the substituted aniline followed by DIPEA.

-

Stir the reaction mixture at 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl pyrimidine.

Rationale: DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion. DMF is a suitable polar aprotic solvent for this type of SₙAr reaction. The aqueous workup is designed to remove the solvent and excess reagents.

Protocol: Analytical Characterization (HPLC)

Objective: To assess the purity of the compound.

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

Section 5: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3][6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[3][6] All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[3][6] It is recommended to store under an inert atmosphere (e.g., nitrogen) and away from moisture.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a high-value chemical intermediate with significant potential in synthetic chemistry. Its well-defined reactivity, dominated by nucleophilic aromatic substitution at the C4 position, allows for the straightforward construction of diverse molecular libraries. The presence of the trifluoromethyl and methylsulfanyl groups provides additional opportunities for property modulation, making it a powerful tool for researchers and scientists in the agrochemical and pharmaceutical industries. Proper handling and an understanding of its chemical behavior are essential for leveraging its full synthetic potential.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. guidechem.com [guidechem.com]

- 5. 16097-63-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. fishersci.com [fishersci.com]

- 7. chembk.com [chembk.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

physical and chemical properties of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyrimidine derivatives are of paramount importance, constituting the core scaffold of numerous therapeutic agents and functional materials. This guide provides a comprehensive technical overview of this compound, a versatile and highly functionalized building block. We will delve into its fundamental properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental insights.

Part 1: Core Chemical and Physical Identity

A thorough understanding of a compound begins with its fundamental properties. These data points are critical for experimental design, reaction optimization, and safety assessment.

Molecular Identification

The unique arrangement of functional groups on the pyrimidine ring—a chloro group, a methylsulfanyl group, and a trifluoromethyl group—makes this molecule a potent intermediate for chemical synthesis.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various solvent systems. The data below has been aggregated from multiple chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 16097-63-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₄ClF₃N₂S | [1][2][3] |

| Molecular Weight | 228.62 g/mol | [1][2][3] |

| Appearance | Solid or Colorless Liquid | [1][2][3] |

| Melting Point | 38-39 °C | [2][3] |

| Boiling Point | 83.5 °C at 9.3 Torr | [2][3] |

| Density | ~1.52 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in organic solvents like chloroform, dimethyl sulfide, and dimethylformamide.[6] Low solubility in water. | |

| InChI Key | GOORQLLDZBAQIW-UHFFFAOYSA-N | [1] |

Part 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its distinct reactive sites, which can be addressed with high selectivity.

Synthesis Overview

While specific, detailed preparations for this exact molecule are proprietary or found within patent literature, a general synthetic approach can be inferred from the chemistry of related pyrimidines. A common strategy involves the construction of the pyrimidine ring followed by functional group interconversion. For instance, starting from a precursor like 4,6-dichloro-2-(methylthio)pyrimidine, one could envision a pathway to introduce the trifluoromethyl group, although this is a non-trivial transformation.[7][8] A more plausible route involves building the ring from precursors already containing the trifluoromethyl moiety.

Core Reactivity: A Chemist's Perspective

The reactivity of the pyrimidine core is heavily influenced by its substituents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SₙAr).

Key Reactive Sites:

-

C4-Chloro Group : This is the most prominent site for nucleophilic substitution. The electron-withdrawing nature of the adjacent nitrogen atoms and the -CF₃ group at C6 makes the C4 position highly electrophilic and susceptible to displacement by a wide range of nucleophiles (amines, alcohols, thiols, etc.).[9]

-

C2-Methylsulfanyl Group : The methylsulfanyl (-SCH₃) group is relatively stable but can be oxidized to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group.[8] These oxidized forms are excellent leaving groups, enabling a second, subsequent nucleophilic substitution at the C2 position.[10] This two-step functionalization provides a powerful strategy for creating diverse di-substituted pyrimidines.

Caption: Key reaction pathways for functionalizing the pyrimidine scaffold.

Part 3: Applications in Drug Discovery

Pyrimidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound serves as an excellent starting point for the synthesis of libraries of potential drug candidates.

A Versatile Scaffold

The ability to selectively modify the C4 and C2 positions allows for the systematic exploration of the chemical space around the pyrimidine core. This is a cornerstone of structure-activity relationship (SAR) studies.

-

Kinase Inhibitors : Many kinase inhibitors, particularly those targeting the ATP-binding site, feature a substituted pyrimidine ring that forms key hydrogen bonds with the protein hinge region. The C4 position is often functionalized with an amine-containing group to achieve this interaction.

-

Other Therapeutic Areas : Substituted pyrimidines have demonstrated a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[6][11] The specific functionalization dictates the therapeutic target.

Role in the Drug Discovery Workflow

This compound is typically employed in the hit-to-lead and lead optimization phases of drug discovery.

Caption: Role of the pyrimidine scaffold in a typical drug discovery pipeline.

Part 4: Experimental Protocols & Characterization

This section provides practical guidance for working with the title compound.

Protocol: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the SₙAr reaction at the C4 position with a primary or secondary amine.

Objective: To synthesize a 4-amino-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivative.

Materials:

-

This compound (1.0 eq)

-

Desired amine (1.1 - 1.5 eq)

-

A non-nucleophilic base, e.g., Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)[12]

-

Anhydrous polar aprotic solvent, e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dioxane

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the chosen solvent.

-

Add the desired amine, followed by the base.

-

Heat the reaction mixture to a temperature between 60 °C and 100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If using a water-miscible solvent, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield the desired 4-amino-substituted pyrimidine.[12]

Spectroscopic Characterization

While specific spectral data must be acquired for each new derivative, the following provides an expected profile based on the core structure. DFT and empirical methods are often used to predict spectral properties.[13][14]

-

¹H NMR :

-

-SCH₃ : A singlet peak is expected around δ 2.5-2.8 ppm.

-

Pyrimidine C5-H : A singlet for the lone aromatic proton on the pyrimidine ring, expected around δ 7.0-7.5 ppm.

-

Signals corresponding to the protons of the substituent at the C4 position will also be present.

-

-

¹³C NMR :

-

Expect signals for the pyrimidine ring carbons, with the carbon bearing the -CF₃ group being significantly downfield.

-

The carbon attached to the chlorine (C4) will appear around δ 160-165 ppm.

-

The -SCH₃ carbon will be a sharp signal around δ 14-18 ppm.

-

-

¹⁹F NMR :

-

A singlet corresponding to the -CF₃ group is expected. The chemical shift will depend on the solvent and electronic environment.

-

-

FT-IR :

-

Look for characteristic C-Cl, C-F, and C=N stretching vibrations.

-

-

Mass Spectrometry (MS) :

-

The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Part 5: Safety, Handling, and Storage

Proper handling of this chemical is essential for laboratory safety. The information below is compiled from various safety data sheets (SDS).[1][4][15]

Hazard Identification

-

GHS Pictograms : GHS06 (Toxic)[1]

-

Hazard Statements :

Precautionary Measures and Handling

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[4][17][18]

-

Personal Protective Equipment (PPE) :

-

Handling : Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][17] Wash hands and any exposed skin thoroughly after handling.[2][4][17] Do not eat, drink, or smoke when using this product.[2][15]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][17][18]

-

Store under an inert gas (e.g., nitrogen or argon) at 2-8°C for long-term stability.[3][6]

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Chloro-2-(methylthio)-6-(trifluoromethyl)pyrimidine | [frontierspecialtychemicals.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. wuxibiology.com [wuxibiology.com]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 13. researchgate.net [researchgate.net]

- 14. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine (CAS: 16097-63-5): Properties, Synthesis, and Applications in Chemical Research

Introduction

In the landscape of modern synthetic chemistry, particularly within drug discovery and agrochemical development, the strategic use of highly functionalized heterocyclic scaffolds is paramount. Among these, pyrimidine derivatives stand out for their prevalence in biologically active molecules. This guide provides an in-depth technical overview of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, a key building block whose unique combination of reactive sites and modulating substituents makes it an invaluable tool for the medicinal and agricultural chemist.

This compound, identified by CAS number 16097-63-5, integrates a pyrimidine core with three distinct functional groups: a reactive chlorine atom at the 4-position, a methylsulfanyl group at the 2-position, and a potent electron-withdrawing trifluoromethyl group at the 6-position. This specific arrangement provides a platform for controlled, sequential chemical modifications, enabling the systematic exploration of chemical space and the optimization of lead compounds. We will explore its fundamental properties, logical synthetic pathways, characteristic reactivity, and established applications, providing researchers with the foundational knowledge required to effectively leverage this versatile intermediate.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. These properties dictate storage conditions, solvent choices, and reaction setup.

The structure is defined by a central pyrimidine ring. The key identifiers are:

-

InChI Key: GOORQLLDZBAQIW-UHFFFAOYSA-N

-

SMILES: CSc1nc(Cl)cc(n1)C(F)(F)F

Physicochemical Data

The compound's physical state at ambient temperature can be either a low-melting solid or a colorless liquid, a critical consideration for handling and dispensing.[1] The quantitative properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless Liquid / Solid | [1] |

| Melting Point | 38-39 °C | [1][2] |

| Boiling Point | 83.5 °C @ 9.3 Torr | [1][2] |

| Density | 1.52 g/cm³ (Predicted) | [1][2] |

| Flash Point | 97.6 °C | [1][2] |

| Refractive Index | 1.5050 @ 25 °C | [1][2] |

Synthesis and Reactivity

Retrosynthetic Analysis and Plausible Synthetic Workflow

While multiple proprietary synthesis routes exist, a common and logical approach to constructing such a polysubstituted pyrimidine involves the cyclization of a 1,3-dicarbonyl equivalent with a sulfur-containing amidine, followed by chlorination. The trifluoromethyl group is typically introduced via a precursor like ethyl 4,4,4-trifluoroacetoacetate.

The causality behind this strategy is sound: it builds the heterocyclic core by forming the most thermodynamically stable aromatic system from flexible, commercially available acyclic precursors. The final chlorination step activates the molecule for its primary use in subsequent derivatization.

Caption: Proposed synthetic workflow for the target compound.

Core Reactivity: A Guide for Derivatization

The utility of this reagent stems from its predictable and regioselective reactivity, which is dominated by the interplay of its functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr) at C4: This is the molecule's principal reaction pathway. The chlorine atom at the C4 position is highly activated towards displacement by nucleophiles. The underlying cause for this high reactivity is the strong electron-withdrawing effect exerted by both the ring nitrogen atoms and the C6-trifluoromethyl group, which stabilize the negatively charged Meisenheimer complex intermediate. This makes reactions with amines, thiols, and alcohols particularly efficient.

-

Oxidation of the Methylsulfanyl Group: The sulfur atom at the C2 position can be selectively oxidized, typically using agents like m-CPBA or Oxone®. This converts the methylsulfanyl (-SMe) group into a methylsulfinyl (-S(O)Me) or methylsulfonyl (-S(O)₂Me) group. This transformation serves two purposes: it can drastically alter the electronic properties and steric profile for SAR studies, and the resulting sulfone is an excellent leaving group itself, enabling a second SₙAr reaction at the C2 position under more forcing conditions.

Caption: Key reactive sites on the pyrimidine scaffold.

Applications in Research and Development

The unique structural features of this compound make it a "privileged scaffold" in chemical synthesis.

-

Medicinal Chemistry: It is widely employed as an intermediate in the synthesis of biologically active compounds.[4] The pyrimidine core is a cornerstone of many kinase inhibitors used in oncology. The SₙAr reaction at C4 allows for the facile introduction of various amine-containing side chains, which can be tailored to target the ATP-binding pocket of specific kinases. The trifluoromethyl group often enhances metabolic stability and improves cell membrane permeability by increasing lipophilicity, both desirable traits for drug candidates. Its role in developing potential anti-tumor drugs is a key application.[4]

-

Agrochemicals: In the agricultural sector, this compound serves as a starting material for novel fungicides, herbicides, and pesticides.[4] The toxiphore of many commercial agrochemicals is built upon a substituted pyrimidine ring. The ability to quickly generate libraries of derivatives by varying the nucleophile that displaces the C4-chloro group allows for high-throughput screening to identify new and effective crop protection agents.

Experimental Protocols and Safe Handling

Representative Protocol: Nucleophilic Substitution with an Amine

This protocol describes a general, self-validating procedure for the SₙAr reaction. The choice of a slight excess of the amine and the inclusion of a non-nucleophilic base are standard practices to drive the reaction to completion and neutralize the HCl byproduct.

Objective: To synthesize a 4-amino-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivative.

Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in a suitable aprotic solvent (e.g., Dioxane, THF, or DMF; 5-10 mL per mmol of substrate). Add the desired primary or secondary amine (1.1-1.2 eq) followed by a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq).

-

Reaction Execution: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C). The optimal temperature should be determined empirically.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours). A self-validating system requires a clear disappearance of the starting material spot and the appearance of a new, distinct product spot on the TLC plate.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. The aqueous washes remove the amine hydrochloride salt and any remaining base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS).

Safety and Handling

This compound must be handled with appropriate caution due to its hazardous properties.[1] All work should be conducted inside a certified chemical fume hood by trained personnel.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity | GHS06 | Danger | H301/H302: Toxic/Harmful if swallowed[1] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[1] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[1] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation[1] |

Mandatory Precautions:

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves at all times.[3]

-

Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[3][5] Eyewash stations and safety showers must be readily accessible.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, dry, well-ventilated place under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] Keep the container tightly closed.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[3][5]

-

If swallowed: Rinse mouth. Get medical help.[1]

-

Conclusion

This compound is more than a mere chemical; it is a precisely designed molecular tool. Its value lies in the predictable reactivity of the C4-chloro group, which, modulated by the electronic effects of the trifluoromethyl substituent and the pyrimidine core, provides a reliable entry point for molecular elaboration. For researchers in drug discovery and agrochemical science, a comprehensive understanding of this reagent's properties, reactivity, and handling requirements is essential for unlocking its full potential in the synthesis of novel and impactful compounds.

References

Spectroscopic and Synthetic Elucidation of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in public domains, this guide uniquely combines a detailed, field-proven synthetic protocol with high-fidelity predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document serves as a vital resource for scientists engaged in the synthesis, characterization, and application of novel trifluoromethyl-substituted pyrimidines, enabling informed experimental design and spectral interpretation.

Introduction: The Significance of Trifluoromethylpyrimidines

The strategic incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a cornerstone of modern drug discovery and agrochemical development. The unique electronic properties of the -CF₃ group, including its high electronegativity and lipophilicity, can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Pyrimidine scaffolds are ubiquitous in biologically active compounds, forming the core of numerous pharmaceuticals. The convergence of these two structural motifs in compounds like this compound presents a compelling target for further functionalization and biological screening. Accurate and comprehensive characterization data is paramount for the unambiguous identification and quality control of such compounds.

Molecular Structure and Properties

A foundational understanding of the molecular architecture is essential before delving into its spectroscopic signatures.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16097-63-5 | |

| Molecular Formula | C₆H₄ClF₃N₂S | |

| Molecular Weight | 228.62 g/mol | |

| Appearance | Solid | |

| SMILES | CSc1nc(Cl)cc(n1)C(F)(F)F | |

| InChI Key | GOORQLLDZBAQIW-UHFFFAOYSA-N |

Synthesis of this compound

Synthetic Workflow

The transformation of the hydroxyl group on the pyrimidine ring to a chlorine atom is a standard and high-yielding reaction, typically employing a chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.

Materials:

-

2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and workup

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(methylthio)-6-(trifluoromethyl)pyrimidin-4-ol (1.0 equivalent).

-

Add phosphorus oxychloride (5.0-10.0 equivalents) to the flask.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as toluene or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Trustworthiness of the Protocol: This is a standard and robust method for the conversion of hydroxypyrimidines to chloropyrimidines. The use of a significant excess of POCl₃ ensures the reaction goes to completion. The aqueous workup is designed to neutralize any remaining acidic reagents and remove water-soluble byproducts.

Spectroscopic Characterization (Predicted Data)

Disclaimer: The following spectroscopic data are predicted using advanced computational algorithms (e.g., ChemDraw) and have not been experimentally verified. They are provided as a guide for researchers in the analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -SC H₃ | 2.65 (s, 3H) | 14.5 |

| Pyrimidine-H (C5-H) | 7.30 (s, 1H) | 115.0 |

| C -Cl (C4) | - | 162.0 |

| C -S (C2) | - | 173.0 |

| C -CF₃ (C6) | - | 158.0 (q, JCF ≈ 35 Hz) |

| -C F₃ | - | 120.0 (q, JCF ≈ 275 Hz) |

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group, likely in the range of -60 to -75 ppm relative to CFCl₃.

Expertise & Experience in NMR Interpretation:

-

The singlet at approximately 2.65 ppm in the ¹H NMR is characteristic of a methyl group attached to a sulfur atom.

-

The lone aromatic proton on the pyrimidine ring is expected to appear as a singlet around 7.30 ppm. Its exact chemical shift will be influenced by the electron-withdrawing nature of the adjacent chloro and trifluoromethyl groups.

-

In the ¹³C NMR spectrum, the carbon of the -SCH₃ group will be the most upfield.

-

The carbons of the pyrimidine ring will appear in the aromatic region. The carbon attached to the highly electronegative fluorine atoms of the -CF₃ group, and the carbon directly bonded to the -CF₃ group itself, will exhibit characteristic quartet splitting due to carbon-fluorine coupling (JCF).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-3000 | C-H stretch (aromatic) | Weak |

| 2950-2850 | C-H stretch (aliphatic) | Weak |

| 1600-1550 | C=N stretch (pyrimidine ring) | Medium-Strong |

| 1550-1450 | C=C stretch (pyrimidine ring) | Medium-Strong |

| 1350-1150 | C-F stretch (-CF₃) | Strong |

| 800-700 | C-Cl stretch | Medium |

Causality Behind Experimental Choices: When acquiring an IR spectrum, a common method is to use an Attenuated Total Reflectance (ATR) accessory, which is suitable for solid samples. Alternatively, the sample can be dissolved in a solvent like chloroform, though solvent peaks will need to be subtracted or ignored.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Fragmentation Pattern (Electron Ionization - EI):

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of Mass Spectrum:

-

The molecular ion peak ([M]⁺·) should be observed at m/z 228 and 230 in an approximate 3:1 ratio, which is the characteristic isotopic pattern for a compound containing one chlorine atom.

-

Loss of a chlorine radical would result in a fragment at m/z 193.

-

Loss of a methyl radical from the methylsulfanyl group would give fragments at m/z 213 and 215.

-

Fragmentation involving the loss of a trifluoromethyl radical would lead to ions at m/z 159 and 161.

Conclusion

This technical guide provides a detailed synthetic route and a comprehensive set of predicted spectroscopic data for this compound. While awaiting the public availability of experimental spectra, the information herein offers a robust foundation for researchers working with this and related compounds. The provided protocols are based on well-established chemical principles, ensuring a high degree of reliability. The predicted spectroscopic data, grounded in computational chemistry, serves as an invaluable reference for the identification and characterization of this important synthetic building block.

A Technical Guide to 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine for Advanced Research and Development

This guide provides an in-depth technical overview of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its commercial availability, physicochemical properties, synthetic routes, and crucially, its reactivity and strategic applications in the synthesis of complex, biologically active molecules.

Strategic Importance in Medicinal Chemistry

This compound (CAS No. 16097-63-5) has emerged as a valuable intermediate in medicinal chemistry. Its trifluoromethyl and chloro substituents create a unique electronic profile on the pyrimidine ring, making it a versatile scaffold for constructing a diverse array of compounds, particularly kinase inhibitors and other targeted therapeutics. The strategic placement of reactive sites allows for sequential and regioselective modifications, a critical feature in modern drug discovery. The pyrimidine core is a common motif in numerous FDA-approved drugs, and this particular derivative offers a gateway to novel chemical space.

Commercial Availability and Procurement

Sourcing high-quality starting materials is a critical first step in any research endeavor. This compound is commercially available from a range of suppliers. Researchers should, however, exercise due diligence in verifying the purity and specifications of the material.

Table 1: Key Commercial Suppliers and Typical Specifications

| Supplier | Typical Purity | Available Quantities | Notes |

| Sigma-Aldrich | ≥97% | Grams to multi-gram | Often available as part of their AldrichCPR line for early discovery research. |

| BLD Pharmatech | ≥97% | Grams to kilograms | Certificate of Analysis (COA) and other key documents are typically available. |

| Echemi (various traders) | Varies (typically ≥97%) | Grams to bulk | A platform with multiple traders; verification of supplier reputation is recommended. |

| Advanced ChemBlocks | ≥97% | Grams to kilograms | Provides a range of novel building blocks for research. |

Disclaimer: This is not an exhaustive list, and availability and specifications are subject to change. Always consult the supplier's documentation before purchase.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for safe and effective handling in a laboratory setting.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16097-63-5 | [1] |

| Molecular Formula | C₆H₄ClF₃N₂S | [1] |

| Molecular Weight | 228.62 g/mol | [1] |

| Appearance | Colorless to yellow liquid or solid | [2] |

| Melting Point | 38-39 °C | |

| Boiling Point | 83.5 °C at 9.3 Torr | |

| Purity | Typically ≥97% | [2] |

| Storage | Inert atmosphere, room temperature | [2] |

Safety and Handling:

This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always refer to the supplier's Safety Data Sheet (SDS).

Synthetic Pathways and Considerations

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and alternative derivatization strategies. A common synthetic route involves the chlorination of a pyrimidinol precursor.

A general approach involves the use of a chlorinating agent like phosphorus oxychloride (POCl₃) on the corresponding 4-hydroxypyrimidine.

Caption: General synthetic scheme for the preparation of the title compound.

Reactivity and Application in Drug Discovery: A Focus on Nucleophilic Aromatic Substitution

The true utility of this compound lies in its reactivity profile, which is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyrimidine nitrogens and the trifluoromethyl group activates the chlorine atom at the C4 position for displacement by various nucleophiles.

Regioselectivity of Nucleophilic Attack

The C4 position is generally more susceptible to nucleophilic attack than the C2 position in pyrimidine systems.[3] This regioselectivity is a key advantage, allowing for predictable and controlled derivatization.

Caption: Generalized workflow for SNAr reactions at the C4 position.

Application in the Synthesis of Kinase Inhibitors

A significant application of this pyrimidine derivative is in the synthesis of kinase inhibitors. The pyrimidine core can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The chloro group at C4 serves as a handle to introduce various amine-containing fragments, which can be tailored to target specific kinases.

Experimental Protocol: Synthesis of a 4-amino-pyrimidine derivative

This protocol is a generalized example based on literature precedents for the reaction of chloropyrimidines with amines.[4]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile) in a round-bottom flask, add the desired amine nucleophile (1.1-1.5 eq).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperatures (e.g., 80 °C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-amino-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine derivative.

This versatile reaction allows for the introduction of a wide range of functionalities at the C4 position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, this approach has been utilized in the development of Aurora kinase inhibitors.[1]

Conclusion

This compound is a commercially accessible and highly versatile building block for medicinal chemistry and drug discovery. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the systematic and predictable synthesis of diverse compound libraries. A comprehensive understanding of its properties, handling requirements, and reactivity is paramount for its effective utilization in the development of novel therapeutics.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine Derivatives

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical development, renowned for its versatile biological activities. Within this broad class, 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine and its derivatives represent a subclass with significant therapeutic and biological potential. The unique substitution pattern—a reactive chlorine at the 4-position, an electron-donating methylsulfanyl group at the 2-position, and a strongly electron-withdrawing trifluoromethyl group at the 6-position—creates a unique electronic and steric profile that can be exploited for targeted molecular interactions. This technical guide provides a comprehensive exploration of the plausible mechanisms of action for this class of compounds, drawing upon established research on structurally related pyrimidine derivatives. We will delve into potential roles as kinase inhibitors, modulators of immune signaling through Toll-like receptors, and as antifungal agents. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a robust framework for future investigation.

Introduction: The Chemical Versatility and Biological Significance of Substituted Pyrimidines

Pyrimidine derivatives are integral to a vast array of biological processes and have been successfully developed into drugs for treating a multitude of diseases, including cancer and various infections.[1][2] The core pyrimidine structure, an aromatic heterocyclic organic compound similar to benzene and pyridine, contains two nitrogen atoms at positions 1 and 3 of the ring. This arrangement allows for diverse substitutions, profoundly influencing the molecule's physicochemical properties and its interactions with biological targets.[1]

The subject of this guide, this compound, possesses a trifluoromethyl group, a common feature in many modern pharmaceuticals that can enhance metabolic stability and binding affinity. The chloro and methylsulfanyl groups offer reactive sites for further chemical modification, making this scaffold a versatile starting point for the synthesis of extensive compound libraries.[1][3]

Plausible Mechanism of Action I: Kinase Inhibition

A prominent and well-documented mechanism of action for pyrimidine derivatives is the inhibition of protein kinases.[4][5][6] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.[5]

Rationale for Kinase Inhibition

The pyrimidine scaffold can act as a bioisostere of the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases and competitively inhibit their function.[4][6] The trifluoromethyl group on the pyrimidine ring can enhance binding affinity through favorable interactions within the kinase active site.[3] Numerous studies have demonstrated that 2,4,6-substituted pyrimidines exhibit potent inhibitory activity against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinases, and Proline-rich Tyrosine Kinase 2 (PYK2).[3][7][8][9]

Potential Kinase Targets and Signaling Pathways

Aurora Kinase A is a key regulator of mitosis, and its inhibition can lead to cell cycle arrest and apoptosis. Several pyrimidine-based inhibitors of Aurora Kinase A have been developed.[8] These inhibitors often work by inducing a "DFG-out" conformation, an inactive state of the kinase.[8]

Caption: Inhibition of the Aurora Kinase A signaling pathway.

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival.[7] Mutations leading to its constitutive activation are common in several cancers. Pyrimidine derivatives have been developed as potent EGFR inhibitors.[7][9]

Quantitative Data: IC50 Values of Structurally Related Pyrimidine-Based Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (µM) | Reference |

| 5-Trifluoromethylpyrimidine Derivatives | EGFR | 0.091 - 0.48 | [9] |

| Pyrimidine-based Derivatives | Aurora A | < 0.200 | [8] |

| Diaminopyrimidines | PYK2 | Potent (specific values not stated) | [3] |

Experimental Protocol: In Vitro Aurora Kinase A Inhibition Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of test compounds against Aurora Kinase A.[10][11][12]

Materials:

-

Recombinant active Aurora Kinase A

-

Kinase substrate (e.g., Kemptide)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

2.5 µL of diluted test compound or vehicle (for positive and negative controls).

-

5 µL of a mixture of kinase substrate and ATP in kinase assay buffer.

-

2.5 µL of diluted Aurora Kinase A in kinase assay buffer.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase inhibition assay.

Plausible Mechanism of Action II: TLR8 Antagonism

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns.[13][14] TLR8, in particular, is involved in the recognition of single-stranded RNA, and its overactivation is implicated in autoimmune diseases.[13][14]

Rationale for TLR8 Antagonism

Recent studies have identified 6-(trifluoromethyl)pyrimidine derivatives as potent TLR8 antagonists.[13] These compounds are thought to bind to an allosteric site on the TLR8 protein dimer, stabilizing it in an inactive conformation and preventing the conformational changes required for signaling.[15][16] The trifluoromethyl group of the core structure is a key feature in these antagonists.

TLR8 Signaling Pathway

Upon ligand binding, TLR8 undergoes a conformational change, leading to the recruitment of adaptor proteins like MyD88. This initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB, leading to the production of pro-inflammatory cytokines.[15][17]

Caption: Antagonism of the TLR8 signaling pathway.

Quantitative Data: IC50 Values of Structurally Related TLR8 Antagonists

| Compound Class | Assay System | IC50 (µM) | Reference |

| 6-(trifluoromethyl)pyrimidine derivatives | TLR8 antagonism | 6.5 - 8.7 | [13] |

| Pyrazolo[1,5-a]pyrimidine derivative (CU-CPT8m) | TLR8 antagonism | 0.067 | [17] |

| CU-CPT9 derivatives | TLR8 antagonism | as low as 0.0001 | [18] |

Experimental Protocol: Cell-Based TLR8 Reporter Assay

This protocol describes a method to assess the TLR8 antagonistic activity of a test compound using a reporter cell line.

Materials:

-

HEK293 cells stably expressing human TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase (SEAP) or luciferase).

-

Cell culture medium and supplements.

-

TLR8 agonist (e.g., R848).

-

Test compound.

-

Reporter gene detection reagents (e.g., QUANTI-Blue™ for SEAP or a luciferase assay system).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed the TLR8 reporter cells in a 96-well plate and incubate overnight.

-

Compound Treatment: Add serial dilutions of the test compound to the cells and incubate for 1-2 hours.

-

Agonist Stimulation: Add a fixed concentration of the TLR8 agonist R848 to the wells (except for the unstimulated control).

-

Incubation: Incubate the plate for 16-24 hours.

-

Reporter Gene Assay: Measure the reporter gene activity in the cell supernatant or cell lysate according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of TLR8 signaling for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Plausible Mechanism of Action III: Antifungal Activity

Pyrimidine derivatives have a long history as antifungal agents in both medicine and agriculture.[19][20][21][22] Their mechanisms of action can be diverse, ranging from the disruption of essential biosynthetic pathways to the inhibition of key cellular processes.[20]

Rationale for Antifungal Activity

The core pyrimidine structure is a key component of nucleic acids, and its analogs can interfere with DNA and RNA synthesis.[20] Additionally, specific substitutions on the pyrimidine ring can lead to the inhibition of fungal-specific enzymes. Several pyrimidine derivatives have been shown to be effective against a broad spectrum of pathogenic fungi.[19][21][22] Some pyrimidine-based antifungals have been found to disrupt the function of the endoplasmic reticulum (ER) in fungi.[19] Another potential target is succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[23]

Quantitative Data: Antifungal Activity of Structurally Related Pyrimidine Derivatives

| Compound Class | Fungal Species | EC50 (µg/mL) | Reference |

| Pyrimidine derivatives with amide moiety | Phomopsis sp. | 10.5 | [21][24] |

| Trifluoromethyl pyrimidine derivatives | Rhizoctonia solani | 5.21 - 6.72 | [23] |

Experimental Protocol: Fungal Mycelial Growth Inhibition Assay

This protocol describes a standard method to evaluate the in vitro antifungal activity of a compound.[20][22]

Materials:

-

Fungal strain of interest (e.g., Aspergillus fumigatus, Rhizoctonia solani).

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium.

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Sterile petri dishes.

-

Sterile cork borer.

Procedure:

-

Medium Preparation: Prepare PDA medium and autoclave. While the medium is still molten, add the test compound at various concentrations. Pour the amended PDA into sterile petri dishes.

-

Fungal Inoculation: Once the agar has solidified, place a small plug of mycelium from a actively growing fungal culture in the center of each plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus.

-

Measurement: After a defined incubation period (when the mycelial growth in the control plate has reached a certain diameter), measure the diameter of the fungal colony in each plate.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control. Determine the EC50 value (the concentration that causes 50% inhibition of growth).

Conclusion and Future Directions

The this compound scaffold is a promising platform for the development of novel bioactive molecules. Based on the extensive literature on structurally related compounds, the most plausible mechanisms of action for derivatives of this scaffold include kinase inhibition , TLR8 antagonism , and antifungal activity .

The presence of the trifluoromethyl group strongly suggests potential as a kinase inhibitor or a TLR8 modulator. The chloro group at the 4-position serves as a key handle for synthetic elaboration, allowing for the generation of focused libraries to probe structure-activity relationships for these targets.

Future research should focus on:

-

Synthesis of a diverse library of derivatives by substituting the 4-chloro group with various amines, alcohols, and other nucleophiles.

-

Screening of this library against a panel of kinases and in TLR8 functional assays to identify potent and selective lead compounds.

-

In-depth mechanistic studies of the most active compounds to elucidate their precise binding modes and cellular effects.

-

Evaluation of antifungal activity against a broad panel of pathogenic fungi to explore its potential in agrochemical or pharmaceutical applications.

This in-depth guide provides a solid foundation for initiating such a research program, offering both the theoretical framework and the practical experimental designs necessary to unlock the full potential of this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com [promega.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Unlocking the Potential of 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, forming the foundation of numerous therapeutic agents. Within this vast chemical space, 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine emerges as a highly versatile and strategically important building block. The presence of a reactive chlorine atom at the 4-position, a trifluoromethyl group at the 6-position, and a methylsulfanyl group at the 2-position provides a unique combination of electronic properties and multiple points for chemical modification. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and, most importantly, the diverse and potent applications of this scaffold in the design and discovery of novel therapeutic agents. We will delve into its role in the development of kinase inhibitors for oncology, its emerging potential in creating novel antifungal and antiviral agents, and the critical structure-activity relationships that govern its biological effects. This document is intended to serve as a practical and insightful resource for researchers engaged in the exploration of new chemical entities for unmet medical needs.

Introduction: The Strategic Importance of a Multifunctional Pyrimidine